4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide

Lipophilicity Molecular weight ADME prediction

Procure this unique benzenesulfonamide featuring the longest commercially available linear N-tridecyl tail, delivering a >100 Da mass increase and significantly elevated logP over short-chain analogs. The patented 3,4-dichloropyrazole-ether core is ideal for probing lipophilic binding pockets. Public KnowItAll 1H/13C NMR and FTIR spectra enable immediate in-house QC, ensuring data reproducibility—a critical advantage over unverified analogs. Use for HTS campaigns, SAR exploration, and in vitro ADME assay calibration.

Molecular Formula C23H35Cl2N3O3S
Molecular Weight 504.51
CAS No. 318284-30-9
Cat. No. B2483090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide
CAS318284-30-9
Molecular FormulaC23H35Cl2N3O3S
Molecular Weight504.51
Structural Identifiers
SMILESCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C(=NN2C)Cl)Cl
InChIInChI=1S/C23H35Cl2N3O3S/c1-3-4-5-6-7-8-9-10-11-12-13-18-26-32(29,30)20-16-14-19(15-17-20)31-23-21(24)22(25)27-28(23)2/h14-17,26H,3-13,18H2,1-2H3
InChIKeyVXYVRYNIFMYLNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3,4-Dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide (CAS 318284-30-9): Structural Identity & Physicochemical Baseline for Procurement


4-[(3,4-Dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide (CAS 318284-30-9) is a fully synthetic, small-molecule benzenesulfonamide derivative with the molecular formula C₂₃H₃₅Cl₂N₃O₃S and a molecular weight of 504.5 g/mol [1]. The compound belongs to the pyrazolyl‑oxy‑benzenesulfonamide class, featuring a 3,4-dichloro-1-methylpyrazole moiety linked via an ether bridge to a para-substituted benzenesulfonamide core that carries an exceptionally long N-tridecyl (C₁₃H₂₇) aliphatic tail . Its structural identity has been confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy, with the reference spectra deposited in the Wiley KnowItAll spectral library (SpectraBase Compound ID: 8raaKn6voKW), enabling unambiguous batch-to-batch verification prior to experimental use [1].

Why N-Tridecyl Chain Length Dictates Physicochemical Behaviour and Precludes Simple Substitution of 4-[(3,4-Dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide


Within the pyrazolyl‑oxy‑benzenesulfonamide class, the N‑alkyl substituent is the dominant determinant of lipophilicity, membrane permeability, and non-specific protein binding [1]. Close analogs such as N‑cyclohexyl‑ (MW 404.3 g/mol) and N‑[(dimethylamino)methylene]‑ (MW 389.3 g/mol) variants differ from the target compound (MW 504.5 g/mol) by >100 Da and possess substantially lower calculated logP values . The linear tridecyl chain introduces a hydrophobic volume unparalleled by branched, cyclic, or short-chain N‑substituents, which predicts markedly different solubility profiles, aggregation behaviour in aqueous assay media, and pharmacokinetic trajectories if the compounds are advanced into in vivo models. Consequently, treating these analogs as functional equivalents in a screening cascade—without explicit head‑to‑head physicochemical or biological validation—carries a high risk of generating non‑reproducible or misleading structure–activity relationship (SAR) conclusions [2].

Quantitative Differentiation Evidence for 4-[(3,4-Dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide Relative to N‑Cyclohexyl and N‑[(Dimethylamino)methylene] Analogs


Molecular Weight and Predicted Lipophilicity Differentiate the N‑Tridecyl Compound from Shorter‑Chain Analogs by >20%

The molecular weight of the target compound (504.5 g/mol) exceeds that of the N‑cyclohexyl analog (404.3 g/mol) by 100.2 Da (+24.8%) and that of the N‑[(dimethylamino)methylene] analog (389.3 g/mol) by 115.2 Da (+29.6%) [1]. Although experimentally measured logP values are not publicly available for these specific congeners, the structural difference in the N‑alkyl domain—linear C₁₃ vs. cyclic C₆ vs. small polar head‑group—is universally recognized in medicinal chemistry to drive logP upward by >2 units for the tridecyl variant, qualitatively consistent with the logP range of 7–10 predicted for long‑chain sulfonamides by XLOGP3 and MLOGP algorithms [2]. Such a shift places the compound in a distinctly different property space for solubility, plasma protein binding, and passive membrane permeability.

Lipophilicity Molecular weight ADME prediction

Spectroscopic Fingerprint Enables Unambiguous Identity Verification Against Mis‑Shipment or Analog Confusion

The compound has a fully assigned ¹H and ¹³C NMR dataset acquired in CDCl₃ at 297 K, together with a KBr‑wafer FTIR spectrum, all hosted in the commercially available KnowItAll spectral library [1]. In contrast, no equivalent publicly accessible, full‑assignment NMR dataset exists for the N‑cyclohexyl (CAS 318284-25-2) or N‑[(dimethylamino)methylene] (CAS 318284-22-9) analogs, which are listed on vendor sites with only basic molecular formula and MW information . This means that upon receipt of the target compound from any supplier, a researcher can immediately compare an experimentally acquired ¹H NMR spectrum against a validated reference to confirm structural identity and rule out analog mis‑shipment—a critical step for maintaining data integrity in SAR campaigns.

Quality control NMR spectroscopy FTIR fingerprinting

BIONET Provenance Confirms the Compound Originates from a Curated Screening Collection, Supporting Batch Reproducibility

The SpectraBase entry explicitly records 'Source of Sample: Bionet Research Ltd., Cornwall, England', indicating that the compound was originally supplied as part of the BIONET screening compound collection—a widely recognized repository of over 100,000 diverse small molecules used by the pharmaceutical and biotechnology industries [1]. Key Organics (the parent company of BIONET) maintains rigorous quality‑control standards for its catalog compounds. Analogs such as the N‑cyclohexyl derivative are also listed under the BIONET brand, but without publicly posted spectroscopic quality‑control data, making independent verification more cumbersome. The combination of BIONET provenance and deposited reference spectra provides a level of batch‑to‑batch confidence that is not uniformly available for the comparator analogs.

Compound library BIONET Screening collection

Validated Research and Industrial Application Scenarios for 4-[(3,4-Dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide Based on Quantitative Differentiation Evidence


High‑Throughput Screening (HTS) Library Member Requiring Identity‑Verified, Long‑Chain Hydrophobic Sulfonamide Chemotype

In HTS campaigns targeting intracellular or membrane‑associated protein targets where a highly lipophilic sulfonamide chemotype is desired, the target compound offers a combination of a well‑characterized 3,4‑dichloropyrazole‑ether‑benzenesulfonamide core and an exceptionally long N‑tridecyl tail. The deposited NMR and FTIR spectra [1] enable immediate QC validation of library plates, minimizing the risk of screening artifacts due to compound mis‑identification—a distinct advantage over analog compounds lacking public reference spectra. Its BIONET provenance further supports batch consistency across large‑scale screening operations .

Structure–Activity Relationship (SAR) Studies Exploring the Upper Limit of N‑Alkyl Chain Length on Target Affinity and Selectivity

For medicinal chemistry programs exploring the SAR of N‑alkyl benzenesulfonamides, the tridecyl compound represents one of the longest commercially available linear N‑alkyl variants in the pyrazolyl‑oxy‑benzenesulfonamide series. Its >100 Da mass increase and predicted logP elevation relative to N‑cyclohexyl and N‑[(dimethylamino)methylene] analogs make it uniquely suited to probe the lipophilic tolerance of a binding pocket and to assess the point at which non‑specific binding or solubility limitations begin to dominate the assay signal [2].

Development and Validation of Lipophilicity‑Dependent ADME Assays

The pronounced hydrophobicity of the target compound (predicted logP ~7–10) [2] positions it as a useful tool compound for calibrating or challenging in vitro ADME assays—such as plasma protein binding, microsomal stability, and PAMPA permeability models—where extreme logP values are needed to define the upper boundary of assay dynamic range. Using this compound alongside less lipophilic N‑substituted analogs enables laboratories to benchmark assay performance across a wide lipophilicity gradient.

Quality Control and Batch‑Release Testing Using Published Reference Spectra

Procurement and QC laboratories can leverage the publicly available KnowItAll reference spectra [1] to perform incoming identity testing via ¹H NMR or FTIR. This capability is not uniformly available for close analogs, making the target compound a more audit‑ready choice for regulated research environments where documented compound identity is required for data integrity and publication compliance .

Quote Request

Request a Quote for 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.